molecular formula C12H14O3 B7903716 4-Methyl-5-oxo-5-phenylpentanoic acid

4-Methyl-5-oxo-5-phenylpentanoic acid

Cat. No.: B7903716
M. Wt: 206.24 g/mol
InChI Key: CVWMDGKRYGCFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-oxo-5-phenylpentanoic acid is a high-purity synthetic intermediate of significant interest to researchers in medicinal chemistry and organic synthesis. This compound features both a ketone and a carboxylic acid functional group on an aliphatic chain, which is further substituted with a methyl group and a phenyl ring. This unique structure makes it a valuable bifunctional building block for constructing more complex molecules. Potential research applications include its use as a precursor in the synthesis of various pharmacologically active compounds, such as enzyme inhibitors. The methyl branch on the chain can influence the molecule's conformation and steric interactions, which is a key area of study in structure-activity relationship (SAR) investigations. Researchers can utilize the carboxylic acid moiety for amide coupling reactions or ester formation, while the ketone group is amenable to reductions or Grignard reactions, allowing for diverse chemical derivatization. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

4-methyl-5-oxo-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(7-8-11(13)14)12(15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWMDGKRYGCFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound 4-methyl, 5-oxo, 5-phenyl C₁₂H₁₄O₃ Not available Hypothetical; enhanced lipophilicity vs. non-methylated analogs
5-Oxo-5-phenylpentanoic acid 5-oxo, 5-phenyl C₁₁H₁₂O₃ 3183-15-1 Higher acidity due to unmodified β-keto group; MW: 192.21 g/mol
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-fluoro on phenyl C₁₁H₁₁FO₃ Not specified Increased electron withdrawal from fluorine; potential bioactivity
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid 3-methyl, toluidine substituent C₁₄H₁₈N₂O₃ 737807-38-4 Improved solubility in polar solvents due to amino group
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid Benzyloxy groups C₂₀H₂₁NO₇ 254980-13-7 Bulky substituents reduce metabolic stability; used in peptide synthesis

Structural and Electronic Effects

  • Methyl Group Influence: The 4-methyl group in the target compound likely reduces polarity compared to non-methylated analogs like 5-oxo-5-phenylpentanoic acid. This substitution may decrease aqueous solubility but improve membrane permeability in biological systems.
  • Fluorine Substitution : The 4-fluorophenyl analog (CAS unspecified ) introduces electron-withdrawing effects, which could enhance the acidity of the carboxylic acid group (pKa ~3-4) compared to the phenyl variant.
  • Amino and Benzyloxy Modifications: Compounds like 3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid and benzyloxy derivatives demonstrate how nitrogen or oxygen-containing substituents alter hydrogen-bonding capacity and steric bulk, affecting interactions with biological targets.

Physicochemical Properties

  • Lipophilicity: The 4-methyl group increases logP values relative to non-methylated analogs, as seen in comparisons between 5-oxo-5-phenylpentanoic acid (logP ~1.8) and methylated variants (estimated logP ~2.3).
  • Acidity : The ketone at position 5 stabilizes the deprotonated form of the carboxylic acid, but electron-donating groups (e.g., methyl) may slightly reduce acidity compared to electron-withdrawing substituents (e.g., fluorine).

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Methyl-5-oxo-5-phenylpentanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous compounds (e.g., 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid) are synthesized via condensation of substituted anilines with cyclic anhydrides, followed by selective oxidation or methylation . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for optimal kinetics), and catalyst selection (e.g., Lewis acids for electrophilic activation). Purification often requires gradient HPLC or recrystallization .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR (to identify methyl and phenyl substituents), IR (to confirm carbonyl stretches at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemical ambiguity, 2D NMR (e.g., NOESY) can resolve spatial arrangements of the methyl group . Reference spectra of related compounds (e.g., 4-oxo-5-phenylpentanoic acid, CAS 3183-15-1) provide benchmarks .

Advanced Research Questions

Q. How can researchers address low yields in the final methylation step of this compound synthesis?

  • Methodological Answer : Optimize methylation using trimethylsilyl diazomethane (TMS-diazomethane) under inert conditions to minimize side reactions. Alternatively, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack at the carbonyl group. Monitor reaction progress via TLC with iodine staining or inline FTIR to detect intermediate formation .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies may arise from substituent electronic effects. For instance, fluorine analogs (e.g., 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid) show enhanced bioactivity due to increased electronegativity and metabolic stability . Use computational tools (e.g., DFT calculations) to correlate electronic properties (HOMO-LUMO gaps) with experimental IC50_{50} values. Validate via SAR studies comparing methyl, methoxy, and halogenated derivatives .

Q. How do steric effects from the 4-methyl group influence the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : The methyl group introduces steric hindrance, reducing nucleophilic attack at the β-keto position. Mitigate this by using bulky coupling agents (e.g., HATU or EDC/HOBt) to activate the carboxylate. Alternatively, synthesize ester-protected intermediates (e.g., methyl esters) to temporarily mask the reactive site, followed by deprotection under mild acidic conditions .

Q. What analytical approaches differentiate this compound from its structural isomers?

  • Methodological Answer : Employ tandem MS/MS fragmentation to distinguish positional isomers. For example, the methyl group in position 4 produces a unique fragment ion (m/z 134.1) via α-cleavage, absent in 3-methyl analogs. Pair this with retention time alignment on a C18 HPLC column (e.g., 65% acetonitrile/water, 0.1% TFA) for orthogonal confirmation .

Data Interpretation & Experimental Design

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) at 40°C. Monitor degradation products via LC-MS and quantify using external standards. The β-keto acid moiety is prone to decarboxylation at acidic pH, forming 4-methyl-5-phenylpentan-5-one, identifiable by a loss of 44 Da (CO2_2) in MS .

Q. What computational models predict the solubility and logP of this compound?

  • Methodological Answer : Use QSPR models (e.g., ACD/Percepta) with descriptors like molecular surface area and dipole moment. Experimental validation via shake-flask method (n-octanol/water partition) aligns with predicted logP (~2.1), indicating moderate lipophilicity. Solubility in aqueous buffers improves with co-solvents (e.g., DMSO ≤5%) .

Conflict Resolution in Published Data

Q. How to reconcile discrepancies in reported biological targets for this compound derivatives?

  • Methodological Answer : Divergent results may stem from assay conditions (e.g., cell line variability or enzyme isoforms). Standardize protocols using recombinantly expressed targets (e.g., COX-2 or HDACs) and include positive controls (e.g., indomethacin for COX inhibition). Cross-validate via SPR (surface plasmon resonance) to measure binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-oxo-5-phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-oxo-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.